Maytansine

Beschreibung

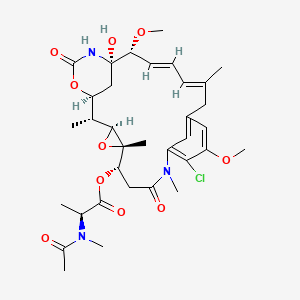

This compound has been reported in Putterlickia verrucosa and Gymnosporia diversifolia with data available.

This compound is an ansamycin antibiotic originally isolated from the Ethiopian shrub Maytenus serrata. This compound binds to tubulin at the rhizoxin binding site, thereby inhibiting microtubule assembly, inducing microtubule disassembly, and disrupting mitosis. this compound exhibits cytotoxicity against many tumor cell lines and may inhibit tumor growth in vivo. (NCI04)

An ansa macrolide isolated from the MAYTENUS genus of East African shrubs.

Eigenschaften

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10+,18-11+/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWGQKGSOKKOO-RSFHAFMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46ClN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879995 | |

| Record name | Maytansine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35846-53-8 | |

| Record name | MTS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35846-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maytansine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035846538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maytansine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maitansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAYTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14083FR882 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Maytansine from Maytenus ovatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansine, a potent antimitotic agent, was first isolated in 1972 from the Ethiopian shrub Maytenus ovatus.[1][2] This ansa macrolide demonstrated significant antileukemic activity at remarkably low concentrations, sparking considerable interest in its therapeutic potential.[3] However, early clinical trials revealed severe systemic toxicity, which hindered its development as a standalone anticancer drug.[4] This challenge paved the way for innovative drug delivery strategies, leading to the development of maytansinoid-based antibody-drug conjugates (ADCs), which have revolutionized targeted cancer therapy. This guide provides a comprehensive overview of the discovery, isolation, mechanism of action, and evolution of this compound, presenting key quantitative data and detailed experimental protocols for researchers in the field.

Discovery and Isolation

The initial discovery of this compound was the result of a large-scale screening program for antitumor agents from plants, led by Dr. S. Morris Kupchan. The investigation focused on an ethanolic extract of the stem wood of Maytenus ovatus (then classified as Maytenus serrata), which showed significant cytotoxic activity against KB cells (a cell line derived from a human nasopharyngeal carcinoma) and in vivo activity against P388 lymphocytic leukemia in mice.[3] The exceptionally low yield of the active compound presented a significant challenge.[5]

Yield of this compound from Natural Sources

The isolation of this compound is characterized by its low yield, which necessitated the processing of large quantities of plant material and spurred the search for alternative sources.

| Source Plant | Yield of this compound (per kg of dried plant material) | Reference |

| Maytenus ovatus | 0.2 mg | [3] |

| Maytenus buchananii | 1.5 mg | [3] |

| Putterlickia verrucosa | 12 mg | [6] |

Table 1: Comparative yields of this compound from various plant sources.

Experimental Protocols

Large-Scale Extraction and Purification of this compound

The following protocol is a synthesized methodology based on the original Kupchan method and subsequent scaled-up processes. This multi-step procedure is designed to isolate this compound from the woody material of Maytenus species.[5][6][7]

Step 1: Preparation of Plant Material

-

Obtain woody portions of the stem and bark from Maytenus ovatus or Maytenus buchananii.

-

Grind the plant material using a hammer mill to produce small slivers (approx. 1 cm x 1 mm) and dust particles.

Step 2: Ethanolic Extraction (Soxhlet)

-

Process the ground wood chips in large batches (e.g., 1,400 kg).

-

Utilize a large-scale, recycling Soxhlet-type apparatus for extraction.

-

Extract the material with ethanol (containing up to 5% moisture) for approximately 100 hours. A solvent-to-wood ratio of approximately 5,500-6,500 liters per 1,400 kg of wood is used.

-

Remove the solvent from the extract under reduced pressure to yield a crude ethanolic extract. This initial crude isolate typically yields 25 to 30 grams per kilogram of wood.[6]

Step 3: Solvent Partitioning

-

Mix the crude ethanolic extract with a solution of ethyl acetate and water (ratio between 3:2 and 2:1).

-

Separate the layers and collect the ethyl acetate fraction, which contains this compound and other non-polar compounds.

-

Further partition this fraction against aqueous solutions of 5% sodium hydroxide and 2N hydrochloric acid to remove acidic and basic impurities.

-

The remaining ethyl acetate solution is then partitioned with 20-35% aqueous methanol to concentrate the maytansinoids.

-

The final fraction is soluble in chloroform but insoluble in carbon tetrachloride, corresponding to the "Kupchan fraction V".

Step 4: Chromatographic Purification

-

First Silica Gel Chromatography:

-

Dissolve the residue from the chloroform extraction in a solvent of low polarity, such as methylene chloride.

-

Apply the solution to a silica gel column (mesh size 230-400).

-

Elute the column sequentially with methylene chloride, followed by a gradient of a more polar solvent (e.g., 2-5% isopropyl alcohol in methylene chloride).

-

Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) analysis.

-

-

Second Silica Gel Chromatography:

-

Combine and concentrate the this compound-rich fractions from the first column.

-

Re-chromatograph the residue on a second silica gel column.

-

Elute the column with a lower alkyl alkanoate, such as ethyl acetate.

-

Collect the eluate and remove the solvent to yield pure this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

1. Cell Preparation:

-

Culture the desired cancer cell line (e.g., MCF-7, BT474) in appropriate media and conditions until they reach approximately 80% confluency.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture media to achieve a range of final concentrations (e.g., from 10 nM down to 1 pM).

-

Remove the media from the wells and add 100 µL of the media containing the different this compound concentrations. Include wells with media and DMSO only as a vehicle control.

-

Incubate the plate for 72 hours.

3. Measurement of Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.

Mechanism of Action: Microtubule Disruption

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a process critical for cell division.[4][8] It acts as a powerful antimitotic agent by inhibiting the assembly of tubulin into microtubules.[4]

Key aspects of its mechanism include:

-

Tubulin Binding: this compound binds to tubulin at or near the vinblastine binding site.[8] This binding is non-competitive with colchicine but competitive with vinblastine. The interaction has a high affinity, with a dissociation constant (Kd) in the sub-micromolar range.[8]

-

Inhibition of Polymerization: By binding to tubulin dimers, this compound prevents their polymerization into microtubules. This leads to a net depolymerization of existing microtubules.

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, prevents cells from progressing through mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This is often mediated by the activation of the p53 tumor suppressor pathway, leading to the activation of caspases and subsequent cell death.[9]

Cytotoxicity and Tubulin Binding Affinity

The sub-nanomolar cytotoxicity of this compound against various cancer cell lines underscores its potency. This biological activity is directly linked to its high-affinity binding to tubulin.

| Parameter | Cell Line / Target | Value | Reference |

| IC50 | KB (human carcinoma) | 8.8 pM | [3] |

| P388 (murine leukemia) | 0.6 pM | [1] | |

| BT474 (human breast) | 0.42 nM | [10] | |

| BJAB (Burkitt's lymphoma) | 0.27 nM | [10] | |

| MCF-7 (human breast) | 710 pM | [9] | |

| Tubulin Binding (Kd) | Soluble Bovine Brain Tubulin | 0.86 ± 0.23 µM | [8][11] |

Table 2: In vitro cytotoxicity (IC50) and tubulin binding affinity (Kd) of this compound.

Evolution to Antibody-Drug Conjugates (ADCs)

Despite its exceptional potency, the clinical application of free this compound was limited by severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues.[4] This lack of a therapeutic window led to the cessation of its development as a single agent.

The potent cell-killing ability of this compound was repurposed through the development of ADCs. In this approach, a highly potent maytansinoid derivative, such as DM1 (mertansine) or DM4 (ravtansine), is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells.[1]

This strategy offers several advantages:

-

Targeted Delivery: The antibody selectively delivers the cytotoxic payload directly to cancer cells, minimizing exposure to healthy tissues.

-

Reduced Systemic Toxicity: By concentrating the drug at the tumor site, the overall systemic toxicity is significantly reduced.

-

Enhanced Therapeutic Window: The targeted approach dramatically widens the therapeutic window, allowing for effective tumor cell killing at doses that are tolerable to the patient.

Conclusion

The discovery of this compound from Maytenus ovatus is a landmark in natural product chemistry and cancer drug development. Although its initial promise was curtailed by toxicity, its core structure and potent mechanism of action provided the foundation for a new class of targeted therapeutics. The journey of this compound from a plant extract to the cytotoxic payload in FDA-approved ADCs exemplifies the critical role of innovation in overcoming the challenges of drug development, ultimately providing powerful new tools in the fight against cancer.

References

- 1. adcreview.com [adcreview.com]

- 2. This compound, a novel antileukemic ansa macrolide from Maytenus ovatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20030109682A1 - Maytansines and this compound conjugates - Google Patents [patents.google.com]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. biomedres.us [biomedres.us]

- 7. US4145345A - Chromatographic purification of this compound - Google Patents [patents.google.com]

- 8. This compound and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core of Potency: A Technical Guide to the Maytansinoid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology, particularly as the cytotoxic payloads in antibody-drug conjugates (ADCs). Their complex chemical structure, characterized by a 19-membered ansa macrolactam core, is the product of a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the maytansinoid biosynthesis pathway, with a focus on the well-characterized pathway of ansamitocin, a maytansinoid produced by the actinomycete Actinosynnema pretiosum. The guide details the enzymatic players, the sequence of biochemical reactions, quantitative production data, and key experimental protocols relevant to the study and manipulation of this pathway.

The Genesis of the Maytansinoid Core: Precursor Biosynthesis

The maytansinoid backbone is initiated by the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The biosynthesis of AHBA proceeds via a modified shikimate pathway, a departure from the canonical pathway for aromatic amino acid synthesis.[1][2]

A set of genes, designated asm22-24, asm43-45, and asm47 in A. pretiosum, are responsible for the synthesis of AHBA.[3][4] This process involves the conversion of chorismate, a key intermediate of the shikimate pathway, through a series of enzymatic steps to yield AHBA. The presence of two homologues of the AHBA synthase gene suggests a potential for differential regulation or function in AHBA formation.[3][4]

Assembly of the Macrolactam Backbone: The Polyketide Synthase Machinery

Following the formation of the AHBA starter unit, the maytansinoid's characteristic 19-membered ring is assembled by a type I modular polyketide synthase (PKS). This enzymatic assembly line is encoded by four large genes, asmA-D, and a downloading thioesterase gene, asm9.[3][4] The PKS machinery consists of eight modules, each responsible for a specific round of chain elongation and modification.

The extender units for the growing polyketide chain are derived from acetate and propionate metabolism. Specifically, the pathway incorporates three propionate and three acetate units.[4] A particularly unusual feature of maytansinoid biosynthesis is the incorporation of a "methoxymalonate" extender unit, which is synthesized on a dedicated acyl carrier protein (ACP) rather than as a CoA thioester. The genes asm13-17 are responsible for the formation of this unique building block.[3][4] The sequential action of the PKS modules leads to the formation of the initial polyketide backbone, which is then cyclized to form the proansamitocin macrocycle.[5]

Tailoring the Core: Post-PKS Modifications

The nascent proansamitocin molecule undergoes a series of extensive enzymatic modifications to yield the final, biologically active maytansinoid. These post-PKS tailoring steps are crucial for the compound's potent cytotoxicity and include halogenation, methylation, carbamoylation, acylation, and epoxidation.[5]

Key Post-PKS Modification Enzymes and their Functions:

| Gene | Enzyme | Function | Reference |

| asm12 | Halogenase | Catalyzes the chlorination of the aromatic ring of the AHBA starter unit. | [6] |

| asm7 | O-Methyltransferase | Performs O-methylation at the C-20 position. | [6] |

| asm21 | Carbamoyltransferase | Adds a carbamoyl group to the C-7 hydroxyl. | [6] |

| asm19 | Acyltransferase | Esterifies the C-3 hydroxyl group with a short-chain acyl group. | [6] |

| asm11 | Epoxidase | Forms an epoxide ring at the C-4,5 position. | [6] |

| asm10 | N-Methyltransferase | Catalyzes the final N-methylation of the amide bond within the macrolactam ring. | [6][7] |

The substrate specificity of these tailoring enzymes can be somewhat relaxed, leading to the production of a variety of maytansinoid analogs.[6] For instance, the acyltransferase Asm19 has been shown to be promiscuous towards its acyl-CoA substrate, accepting acetyl-, propionyl-, butyryl-, isobutyryl-, and isovaleryl-CoA.[3]

Quantitative Insights into Post-PKS Enzymes

Recent biochemical studies have begun to elucidate the kinetic parameters of some of the key post-PKS modification enzymes, providing valuable data for metabolic engineering efforts.

Table 1: Kinetic Parameters of Asm10 (N-Methyltransferase)

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) | Reference |

| PND-3 (N-desmethyl-ansamitocin P-3) | 45.2 ± 5.34 | 111.3 | 2.46 | [7] |

Table 2: Kinetic Parameters of Asm21 (Carbamoyltransferase)

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Reference |

| Proansamitocin Derivative 5 | 78.7 ± 18.8 | 14.7 ± 1.1 | 0.2 | [4] |

| Proansamitocin Derivative 8 | 25.2 ± 8.7 | 14.7 ± 1.2 | 0.6 | [4] |

| Ansamitocinoside P-3 (2) | 135.3 ± 38.4 | 212.5 ± 24.0 | 1.57 | [1][3] |

Enhancing Production: Metabolic Engineering Strategies

The low natural production titers of maytansinoids have prompted significant research into metabolic engineering strategies to enhance their yield in A. pretiosum. These efforts have focused on overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions.

Table 3: Ansamitocin P-3 (AP-3) Production in Engineered Actinosynnema pretiosum Strains

| Strain/Condition | Modification | AP-3 Titer (mg/L) | Fold Increase vs. Wild Type | Reference |

| Wild Type | - | ~194 | - | [3] |

| M strain | N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis | ~582 | ~3 | [3] |

| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in M strain | 582.7 | ~3 | [3] |

| asm25 knockout | Inactivation of asm25 (putative inhibitory gene) | >2-fold increase | >2 | [8] |

| asm25 knockout + isobutanol | Addition of isobutanol to asm25 knockout strain | >6-fold increase vs. knockout | >12 | [8] |

| Optimal Mg²⁺ addition | Supplementation with Mg²⁺ | 85 | 3 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the maytansinoid biosynthesis pathway.

CRISPR-Cas9 Mediated Gene Inactivation in Actinosynnema pretiosum**

This protocol outlines a general workflow for gene inactivation in A. pretiosum using the CRISPR-Cas9 system, based on established methods.[8][10]

Detailed Steps:

-

sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a coding region of the gene of interest in A. pretiosum. Ensure the target sequence is unique within the genome and is followed by a protospacer adjacent motif (PAM) sequence recognized by the Cas9 nuclease.

-

Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for actinomycetes, such as a derivative of pCRISPR-Cas9. This vector should contain the Cas9 expression cassette and the sgRNA scaffold. Additionally, construct a donor DNA template containing upstream and downstream homology arms flanking the gene to be deleted for homology-directed repair.

-

Transformation of E. coli: Transform a donor E. coli strain (e.g., ET12567 containing the helper plasmid pUZ8002) with the constructed CRISPR-Cas9 plasmid.

-

Conjugation: Perform intergeneric conjugation between the transformed E. coli donor strain and A. pretiosum. Mix the donor and recipient strains on a suitable agar medium (e.g., ISP4) and incubate to allow for plasmid transfer.

-

Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and an antibiotic corresponding to the resistance marker on the CRISPR plasmid.

-

Screening for Knockouts: Isolate individual A. pretiosum colonies and screen for the desired gene deletion using colony PCR with primers flanking the target gene.

-

Sequence Verification: Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

-

Plasmid Curing: To remove the CRISPR-Cas9 plasmid, subculture the confirmed mutant strain in non-selective liquid medium for several generations. Plate the culture on non-selective agar and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid.

Heterologous Expression and Purification of Asm10 (N-Methyltransferase)

This protocol describes the heterologous expression of Asm10 in E. coli and its subsequent purification, based on the methods described by Wu et al. (2012).[7]

1. Gene Cloning and Expression Vector Construction:

- Amplify the asm10 gene from A. pretiosum genomic DNA using PCR with primers that introduce appropriate restriction sites (e.g., NdeI and XhoI).

- Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which adds an N-terminal His6-tag) with the corresponding restriction enzymes.

- Ligate the digested asm10 gene into the expression vector and transform the ligation product into a cloning strain of E. coli (e.g., DH5α).

- Verify the sequence of the resulting plasmid (pET-asm10) by DNA sequencing.

2. Protein Expression:

- Transform the pET-asm10 plasmid into an expression strain of E. coli (e.g., BL21(DE3)pLysS).

- Inoculate a single colony into LB medium containing the appropriate antibiotics (e.g., kanamycin and chloramphenicol) and grow overnight at 37°C with shaking.

- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

- Continue to incubate the culture at a lower temperature (e.g., 16°C) overnight to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

- Elute the His6-tagged Asm10 protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Analyze the purified protein fractions by SDS-PAGE to assess purity.

- If necessary, further purify the protein using size-exclusion chromatography.

- Dialyze the purified protein into a suitable storage buffer and store at -80°C.

HPLC-MS Analysis of Maytansinoids

This protocol provides a general framework for the quantitative analysis of maytansinoids by HPLC-MS, which can be adapted based on the specific maytansinoid and matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), such as a triple quadrupole or time-of-flight instrument.

Chromatographic Conditions (Example for DM1):

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable run time (e.g., 10 minutes).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis on a triple quadrupole MS, or full scan for qualitative analysis on a TOF-MS. For SRM, specific precursor-to-product ion transitions for the maytansinoid of interest need to be determined.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and analyte.

Sample Preparation:

-

From Fermentation Broth: Centrifuge the culture to remove cells. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

From Cell Pellets: Extract the maytansinoids from the cell pellet using an organic solvent such as methanol or acetone. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

From Biological Matrices (e.g., serum): Perform protein precipitation with a solvent like acetonitrile. For maytansinoids with free thiol groups like DM1, pre-treatment with a reducing agent (e.g., TCEP) followed by an alkylating agent (e.g., N-ethylmaleimide) may be necessary to prevent dimerization.

Visualization of the Maytansinoid Biosynthesis Pathway

The following diagram illustrates the key stages in the biosynthesis of ansamitocin P-3, a representative maytansinoid.

Conclusion

The maytansinoid biosynthesis pathway is a testament to the complex and elegant enzymatic machinery that has evolved in microorganisms to produce structurally diverse and biologically potent natural products. A thorough understanding of this pathway, from the generation of the unique AHBA starter unit to the intricate series of post-PKS modifications, is crucial for harnessing its potential for the production of novel and more effective anticancer agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore, engineer, and exploit this remarkable biosynthetic pathway for therapeutic benefit. Future work will undoubtedly focus on the detailed biochemical characterization of all the biosynthetic enzymes, the elucidation of the regulatory networks governing the pathway, and the application of synthetic biology principles to generate a wider array of maytansinoid analogs with improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdanderson.org [mdanderson.org]

- 6. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methylation of the Amide Bond by Methyltransferase Asm10 in Ansamitocin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-methylation of the amide bond by methyltransferase asm10 in ansamitocin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

DM1 Maytansinoid: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1, a derivative of the potent microtubule-targeting agent maytansine, is a highly cytotoxic maytansinoid that has been pivotal in the advancement of antibody-drug conjugates (ADCs).[1][2] Its development was driven by the need to overcome the systemic toxicity associated with this compound while enabling targeted delivery to cancer cells.[1] By conjugating DM1 to monoclonal antibodies that recognize tumor-specific antigens, its powerful cell-killing activity can be precisely directed, thereby improving the therapeutic index.[3][4] This technical guide provides an in-depth overview of the structure, function, and key experimental methodologies related to DM1.

Structure and Physicochemical Properties

DM1, also known as mertansine, is a thiol-containing maytansinoid.[5][6] The core structure is a 19-member ansa macrolide attached to a chlorinated benzene ring.[2] The key modification from this compound is the incorporation of a thiol-containing ester side chain at the C3 position, which facilitates its conjugation to antibodies.[3]

Table 1: Physicochemical Properties of DM1

| Property | Value | Reference |

| Chemical Formula | C35H48ClN3O10S | [7] |

| Molecular Weight | 738.29 g/mol | [7] |

| CAS Number | 139504-50-0 | [7] |

| Synonyms | Mertansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine | [8][9] |

| Solubility | Soluble in DMF, DMSO, Ethanol | [6] |

Mechanism of Action: Microtubule Disruption

DM1 exerts its potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, including mitosis.[3][10]

The primary mechanism of action involves the following steps:

-

Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.[11] It is thought to share a binding site with vinca alkaloids.[11]

-

Suppression of Microtubule Dynamics: Unlike some agents that cause wholesale depolymerization, DM1, at low concentrations, primarily suppresses the dynamic instability of microtubules.[1] It inhibits both the growth and shortening phases of microtubules.[1]

-

Mitotic Arrest: The disruption of normal microtubule dynamics leads to the formation of a defective mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][10]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[3][10]

DM1 has been shown to bind to the tips of microtubules with high affinity.[1] The suppression of microtubule dynamics by DM1 is potent, with an 86% reduction observed after 24 hours of incubation with an anti-EpCAM-SPP-DM1 conjugate.[1]

Signaling Pathway Diagram

DM1 in Antibody-Drug Conjugates (ADCs)

The therapeutic utility of DM1 is fully realized when it is conjugated to a monoclonal antibody to form an ADC.[4][7] This approach selectively delivers the potent cytotoxic payload to tumor cells that express the target antigen, minimizing off-target toxicity.[10]

ADC Structure and Processing

An ADC consists of three components: the antibody, the linker, and the cytotoxic payload (DM1).[1] The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug inside the target cell.[12] Both cleavable (e.g., disulfide-based) and non-cleavable (e.g., thioether-based) linkers have been used with DM1.[1][12]

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[10][13] The ADC is then trafficked to the lysosome, where the antibody is degraded, releasing a lysine-linker-DM1 metabolite in the case of a non-cleavable linker.[1][14] This active metabolite is then able to bind to tubulin and exert its cytotoxic effect.[1]

Quantitative Data on DM1 Activity

The potency of DM1 and its conjugates has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Table 2: In Vitro Cytotoxicity of DM1 and Related Compounds

| Compound | Cell Line | IC50 | Reference |

| This compound | MCF7 | 710 pM | [1] |

| S-methyl DM1 | MCF7 | 330 pM | [1] |

| This compound | KB (human nasopharynx) | 8 pM | [2] |

| This compound | P-388 (murine leukemia) | 0.6 pM | [2] |

| This compound | L1210 (murine leukemia) | 2 pM | [2] |

| Trastuzumab-DM1 | BT-474 (HER2+) | 0.085 - 0.148 µg/mL | [12] |

| Trastuzumab-DM1 | SK-BR-3 (HER2+) | 0.007 - 0.018 µg/mL | [12] |

Table 3: Microtubule Binding Affinity of S-methyl DM1

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 0.1 µmol/L | [1] |

| Binding Sites per Microtubule | ~37 | [1] |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of a compound.[15]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[15]

-

Compound Treatment: Expose the cells to a range of concentrations of the DM1 conjugate (e.g., 0.0001 to 1 µg/mL) for a specified duration (e.g., 48, 60, or 72 hours).[15]

-

MTT Addition: After the incubation period, add MTT reagent (e.g., 50 µL) to each well and incubate for up to 4 hours to allow for the formation of formazan crystals.[15]

-

Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., propanol or DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[15]

-

Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and determine the IC50 value.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with the DM1 conjugate (e.g., 4 nmol/L of conjugated DM1) for a defined period (e.g., 3 hours).[16]

-

Wash and Incubate: Wash the cells to remove the compound and incubate in fresh, drug-free medium for an additional period (e.g., 18 hours).[16]

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol.[16]

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.[16]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

In Vivo Efficacy Study in Xenograft Models

These studies are crucial for evaluating the anti-tumor activity of DM1 conjugates in a living organism.

Methodology:

-

Tumor Implantation: Implant human tumor cells (e.g., 5 x 10^6 RAJI cells) subcutaneously into immunocompromised mice.[17]

-

Tumor Growth: Allow the tumors to grow to a predetermined average volume (e.g., 125-140 mm³).[17]

-

Treatment: Administer the ADC intravenously at a specified dose and schedule (e.g., 5 mg/kg).[17]

-

Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

-

Data Analysis: Compare the tumor growth in the treated groups to that in control groups (e.g., vehicle or non-binding ADC) to assess the anti-tumor efficacy.[17]

Experimental Workflow Diagram

Conclusion

DM1 is a highly potent maytansinoid that has become a cornerstone in the development of antibody-drug conjugates for cancer therapy. Its well-defined mechanism of action, involving the suppression of microtubule dynamics and subsequent induction of mitotic arrest and apoptosis, provides a strong rationale for its use. The ability to conjugate DM1 to tumor-targeting antibodies allows for the selective delivery of this powerful cytotoxic agent, enhancing its therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel DM1-based therapeutics.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Mertansine - Wikipedia [en.wikipedia.org]

- 6. DM1, 139504-50-0 | BroadPharm [broadpharm.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Mertansine | C35H48ClN3O10S | CID 11343137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Emtansine (DM1) – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of DM4 Maytansinoid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of DM4 (ravtansine), a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).

Core Chemical Properties

DM4, a structural analog of maytansine, is a thiol-containing maytansinoid designed for covalent attachment to antibodies.[1][2] Its potent anti-tubulin activity makes it a highly effective cytotoxic agent for targeted cancer therapy.[3]

Table 1: Physicochemical Properties of DM4

| Property | Value | References |

| Chemical Name | N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | [4] |

| Synonyms | Ravtansine, Maytansinoid DM4 | [1][4][5] |

| CAS Number | 796073-69-3 | [1][2][4][6] |

| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | [2][6] |

| Molecular Weight | 780.37 g/mol (some sources cite ~794.4 g/mol , likely due to different salt forms or isotopes) | [2][3][7] |

| Appearance | White to off-white solid | [] |

| Purity | ≥95% to ≥98% (commercially available) | [5][6] |

| pKa | 9.82 ± 0.70 (Predicted) | [9] |

| XLogP3 | 3.6 | [7] |

Table 2: Solubility of DM4

| Solvent | Solubility | Notes | References |

| DMSO | ≥ 20 mg/mL (25.62 mM) to 100 mg/mL (128.14 mM) | Sonication may be required. Hygroscopic DMSO can impact solubility. | [1][2][10] |

| DMF | ~30 mg/mL | - | [5] |

| Ethanol | ~20 mg/mL | - | [5] |

| Methanol | Slightly soluble | - | [] |

| Chloroform | Slightly soluble | - | [] |

| Aqueous Formulation (In Vivo) | 3.3 mg/mL (4.23 mM) | In 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended. | [2] |

Mechanism of Action and Cellular Effects

DM4 exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][10] This disruption of microtubule dynamics leads to a mitotic block, ultimately inducing apoptotic cell death.[1][2][11]

-

Binding Target : DM4 binds to tubulin, preventing the assembly of microtubules, which are essential for cell division.[10][12]

-

Cell Cycle Arrest : The disruption of microtubule function leads to cell cycle arrest in the G2/M phase.[]

-

Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][]

Below is a diagram illustrating the cellular mechanism of action of a DM4-containing ADC.

Application in Antibody-Drug Conjugates (ADCs)

DM4 is a key payload in the development of ADCs, which are designed to selectively deliver the cytotoxic agent to cancer cells.[4][14] The thiol group in DM4's structure allows for its conjugation to a linker, which is then attached to a monoclonal antibody that targets a tumor-specific antigen.[1][2]

Linker Chemistry

DM4 is typically conjugated to antibodies via disulfide-containing linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).[][] These linkers are designed to be stable in the bloodstream but are cleaved in the reductive environment of the tumor cell, releasing the active DM4 payload.[] Non-cleavable linkers like SMCC have also been used.[16][17]

The following diagram illustrates a general workflow for the synthesis of a DM4-ADC.

Experimental Protocols

Quantification of DM4 and S-Me-DM4 in Biological Matrices

A common method for the quantification of DM4 and its metabolite, S-methyl-DM4 (S-Me-DM4), in plasma or tissue samples involves High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[18][19][20]

Principle: This method separates DM4 and its metabolite from other components in a biological sample based on their physicochemical properties as they pass through a chromatography column. The concentration is then determined by detecting the analytes as they elute from the column.

General Protocol Outline (based on HPLC-DAD): [18][19]

-

Sample Preparation:

-

For plasma: Perform protein precipitation using a solvent like acetonitrile.

-

For tissue: Homogenize tissue samples in a suitable buffer.

-

Centrifuge the sample to pellet precipitated proteins and other debris.

-

Collect the supernatant, which contains the analytes.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent (e.g., N,N-Dimethylacetamide).

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid). A common ratio is 25:75 (v/v) aqueous to organic.[18]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[18][19]

-

Injection Volume: A small volume, such as 20 μL, is injected onto the column.[18][19]

-

-

Detection and Quantification:

-

Detector: A Diode-Array Detector (DAD) set to a wavelength where DM4 and S-Me-DM4 have significant absorbance, such as 254 nm.[18][19]

-

Calibration Curve: A calibration curve is generated using standards of known concentrations of DM4 and S-Me-DM4. The concentration range can vary, for example, from 0.06 to 20 μg/mL.[18][19]

-

Analysis: The peak areas of the analytes in the samples are compared to the calibration curve to determine their concentrations.

-

Method Validation: The method should be validated for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). For DM4 and S-Me-DM4, reported LOD and LOQ are around 0.025 μg/mL and 0.06 μg/mL, respectively.[18][19]

Cytotoxicity Assay (IC50 Determination)

Principle: To determine the concentration of DM4 that inhibits the growth of a cancer cell line by 50% (IC50), a cell viability assay is performed.

General Protocol Outline:

-

Cell Culture: Plate cancer cells (e.g., SK-BR-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of DM4 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DM4. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to measure the number of viable cells. The absorbance or fluorescence is proportional to the number of living cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the DM4 concentration. Fit the data to a dose-response curve to calculate the IC50 value. The IC50 for DM4 against SK-BR-3 cells has been reported as 3.3 nM.[5]

Signaling Pathway Disruption

DM4's primary effect is on the cytoskeletal signaling pathway by directly interfering with microtubule dynamics. This is a critical pathway for cell structure, transport, and division.

The diagram below outlines the key components of the microtubule dynamics pathway and the point of inhibition by DM4.

Conclusion

DM4 is a highly potent cytotoxic agent with well-characterized chemical and biological properties. Its mechanism of action, centered on the disruption of microtubule function, makes it an effective payload for ADCs in targeted cancer therapy. The ability to conjugate DM4 to monoclonal antibodies via specific linker chemistries allows for the selective delivery of this potent drug to tumor cells, thereby enhancing its therapeutic index. The experimental protocols for its quantification and the assessment of its cytotoxic activity are well-established, providing a solid foundation for its continued development and application in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DM4 | Microtubule Associated | TargetMol [targetmol.com]

- 3. DM4 | CAS:796073-69-3 | AxisPharm [axispharm.com]

- 4. adcreview.com [adcreview.com]

- 5. caymanchem.com [caymanchem.com]

- 6. DM4, 796073-69-3 | BroadPharm [broadpharm.com]

- 7. Maytansinoid DM4 | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DM4 CAS#: 796073-69-3 [m.chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. DM4 | 796073-69-3 [chemicalbook.com]

- 12. DM4 - Creative Biolabs [creative-biolabs.com]

- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Drug-Linker Conjugates | DC Chemicals [dcchemicals.com]

- 18. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ansamitocin P3 as a Maytansine Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Ansamitocin P3, a potent maytansinoid and structural analog of maytansine. It covers the compound's mechanism of action, comparative biological activity, and its critical role as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).

Introduction and Structural Context

Ansamitocin P3 is a member of the maytansinoid family, a class of ansamycin antibiotics known for their potent anti-mitotic activity.[1][2][3] These compounds are 19-membered polyketide macrolactams originally isolated from plants and microorganisms.[1][3][4] Structurally, Ansamitocin P3 is a close analog of this compound, differing primarily in the acyl group at the C3 position of the molecule.[1][2][3] This subtle structural modification significantly influences its potency.

Due to their high cytotoxicity, maytansinoids initially faced challenges in clinical development because of a narrow therapeutic window and systemic toxicity.[4][5] However, the advent of ADCs has revitalized interest in this class of molecules.[3][5] By attaching these potent agents to monoclonal antibodies that target tumor-specific antigens, maytansinoids like Ansamitocin P3 can be delivered directly to cancer cells, maximizing efficacy while minimizing off-target effects.[5][6]

Mechanism of Action: Microtubule Disruption and Apoptosis

Ansamitocin P3 exerts its cytotoxic effects by powerfully disrupting microtubule dynamics, a process essential for cell division.[1][2][7][8]

-

Tubulin Binding: The primary molecular target of Ansamitocin P3 is tubulin, the protein subunit of microtubules. It binds to tubulin at or near the vinblastine-binding site, thereby inhibiting tubulin polymerization and promoting the disassembly of existing microtubules.[1][2][4][7][8]

-

Mitotic Arrest: The depolymerization of microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2][9] This activates the spindle assembly checkpoint, mediated by proteins such as Mad2 and BubR1, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][7][10]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[1][9] This is often mediated through the p53-dependent pathway, leading to the activation of downstream caspases and subsequent cell death.[1][2][7][10]

Quantitative Biological Data

Ansamitocin P3 demonstrates exceptionally potent cytotoxicity against a range of human cancer cell lines, often in the picomolar range. Its activity is notably higher than that of its parent compound, this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ansamitocin P3

| Cell Line | Cancer Type | Ansamitocin P3 IC₅₀ (pM) |

| MCF-7 | Breast Cancer | 20 ± 3[1][2][7] |

| HeLa | Cervical Cancer | 50 ± 0.5[1][2][7] |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17[1][2][7] |

| MDA-MB-231 | Breast Cancer | 150 ± 1.1[1][2][7] |

| U937 | Histiocytic Lymphoma | 180 |

| A-549 | Lung Carcinoma | 400 |

| HT-29 | Colorectal Adenocarcinoma | 400 |

Data compiled from multiple sources.[1][2][7][11][12]

Table 2: Comparative Binding Affinity and Potency

| Compound | Target | Binding Constant (Kd) | Potency in MCF-7 (IC₅₀) |

| Ansamitocin P3 | Tubulin | 1.3 ± 0.7 µM[1][2][7][13] | 20 pM[1] |

| This compound | Tubulin | 0.86 µM[1] | 710 pM[1] |

Application in Antibody-Drug Conjugates (ADCs)

The "magic bullet" concept of selectively delivering a cytotoxic agent to tumor cells is realized in ADCs.[6] Maytansinoids like Ansamitocin P3 are ideal payloads due to their sub-nanomolar potency.

The ADC workflow involves several key steps:

-

Targeting: The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[5][6]

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the maytansinoid is cleaved by cellular machinery (e.g., proteases).[5]

-

Cytotoxic Action: The released Ansamitocin P3 is now free in the cytoplasm to bind to tubulin and induce mitotic arrest and apoptosis.[4][5]

This targeted approach has led to the successful development of maytansinoid-based ADCs, such as Trastuzumab emtansine (T-DM1 or Kadcyla), used for treating HER2-positive breast cancer.[5][6][13]

Experimental Protocols

The following are representative methodologies for evaluating the biological activity of Ansamitocin P3.

Protocol 1: Cell Proliferation (Cytotoxicity) Assay by Sulforhodamine B (SRB)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.[1][12]

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Ansamitocin P3 (e.g., 1 pM to 1000 pM) in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24-48 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the optical density (absorbance) at 510 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell survival against the log of the drug concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.[1][11]

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Ansamitocin P3 (e.g., 20, 50, 100 pM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1200 g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (8 µg/mL).

-

Incubation: Incubate the cells in the dark for 2 hours at 4°C.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT).[1]

Protocol 3: Immunofluorescence Staining for Microtubule Integrity

This protocol visualizes the effect of Ansamitocin P3 on the cellular microtubule network.[1][2]

-

Cell Culture: Grow cells on sterile glass coverslips placed in a petri dish for 24 hours.

-

Drug Treatment: Treat the cells with desired concentrations of Ansamitocin P3 for 24 hours.

-

Fixation: Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at 37°C. Wash twice with PBS.

-

Permeabilization: Permeabilize the cells with chilled methanol at -20°C for 15 minutes. Wash twice with PBS.

-

Blocking: Block non-specific antibody binding by incubating coverslips with 2% BSA in PBS for 1 hour at 37°C.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 2 hours at 37°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at 37°C in the dark.

-

Counterstaining & Mounting: Wash three times with PBS. If desired, counterstain nuclei with Hoechst 33258. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the microtubule structures using a fluorescence microscope. Compare the organized filamentous networks in control cells to the diffuse, depolymerized tubulin in treated cells.[2]

References

- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 7. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]

Maytansine Cytotoxicity in Cancer Cell Lines: A Technical Guide

Introduction

Maytansine is a potent microtubule-targeting agent, originally isolated from the plant Maytenus ovatus, that demonstrates significant cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] As a member of the ansamycin family of macrolides, its mechanism of action primarily involves the inhibition of microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[3][4][5] Despite its powerful anti-cancer properties, severe systemic toxicity limited its clinical application as a standalone therapeutic.[1][3] This has led to the development of maytansinoids, synthetic analogs of this compound such as DM1 and DM4, which are frequently utilized as payloads in antibody-drug conjugates (ADCs).[1][2][3][5] ADCs leverage the specificity of monoclonal antibodies to deliver the highly potent maytansinoid directly to tumor cells, thereby increasing the therapeutic window and reducing off-target effects.[3][5][6] This guide provides an in-depth overview of the cytotoxicity of this compound and its derivatives in cancer cell lines, detailing its mechanism of action, providing quantitative cytotoxicity data, and outlining key experimental protocols.

Mechanism of Action

This compound and its derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[3][4][7] The primary mechanism involves the following key steps:

-

Binding to Tubulin: Maytansinoids bind to tubulin, the fundamental protein subunit of microtubules, at or near the vinblastine-binding site.[1][3][5] This binding inhibits the polymerization of tubulin into microtubules.[3][4]

-

Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules.[1][8][9][10] This includes reducing both the growing and shortening rates of the microtubules.[9][10]

-

Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, which is essential for chromosome segregation during mitosis.[3][11] This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][9][12]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[3][4] This is often mediated through the p53 pathway and involves the activation of caspase cascades, leading to the systematic dismantling of the cell.[3][13] The destabilization of microtubules can also lead to mitochondrial membrane permeabilization and the release of cytochrome c, further promoting apoptosis.[3]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. These values can vary significantly depending on the specific cancer cell line and the maytansinoid derivative used.

| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | BT474 | Breast Adenocarcinoma | 0.42 | [13] |

| This compound | BJAB | Burkitt's Lymphoma | 0.27 | [13] |

| Ansamitocin P3 | MCF-7 | Breast Adenocarcinoma | 0.02 | [14] |

| Ansamitocin P3 | HeLa | Cervical Cancer | 0.05 | [14] |

| Ansamitocin P3 | EMT-6/AR1 | Murine Mammary Carcinoma | 0.14 | [14] |

| Ansamitocin P3 | MDA-MB-231 | Breast Adenocarcinoma | 0.15 | [14] |

| HuN901-DM1 | U266 | Multiple Myeloma | 10 - 50 | [4] |

| Her2 DNA Aptamer-DM1 | BT474 | Breast Adenocarcinoma | 0.9166 | [4] |

| Her2 DNA Aptamer-DM1 | SKBR3 | Breast Adenocarcinoma | 1.023 | [4] |

Signaling Pathways and Cellular Effects

The interaction of this compound with tubulin initiates a cascade of signaling events culminating in apoptosis.

This compound-induced apoptotic signaling pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15]

Materials and Reagents:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound or maytansinoid derivative

-

MTT solution (5 mg/mL in PBS)[15]

-

Dimethyl sulfoxide (DMSO)[15]

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 540-590 nm)[15]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[15][17]

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 72 hours).[17] Include untreated cells as a control.

-

MTT Addition: After incubation, remove the culture medium and add 10-28 µL of MTT working solution to each well.[15][17] Incubate for 1.5-4 hours at 37°C.[15][17]

-

Formazan Solubilization: Aspirate the medium containing MTT and add 50-130 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 540-590 nm using a microplate reader.[17]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials and Reagents:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]

Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in G0/G1, S, and G2/M phases.[18][19]

Materials and Reagents:

-

Treated and untreated cells

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)[18]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Prepare a single-cell suspension from treated and untreated cultures.

-

Fixation: Add cold 70% ethanol dropwise while gently vortexing to fix the cells.[20] Incubate on ice for at least two hours or overnight at 4°C.[18][20]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which would otherwise be stained by PI.[18]

-

Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[20]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[18]

References

- 1. This compound and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Targeting tumours: putting our best foot forward | Protein Data Bank in Europe [ebi.ac.uk]

- 7. benthamdirect.com [benthamdirect.com]

- 8. This compound and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell cycle phase-specific cytotoxicity of the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. corefacilities.iss.it [corefacilities.iss.it]

Methodological & Application

Application Notes and Protocols for Maytansine ADCs in HER2-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maytansine-based Antibody-Drug Conjugates (ADCs), with a primary focus on Ado-trastuzumab emtansine (T-DM1, Kadcyla®), for the treatment of HER2-positive breast cancer. This document includes a summary of key clinical trial data, detailed experimental protocols for preclinical evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 15-20% of all breast cancers, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth and a poor prognosis. The development of HER2-targeted therapies has significantly improved outcomes for patients with this subtype of breast cancer. Maytansinoid-based ADCs represent a powerful class of therapeutics that combine the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a maytansinoid payload.

Ado-trastuzumab emtansine (T-DM1) is a pioneering ADC in this class. It is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to the microtubule-inhibiting agent, DM1 (a derivative of this compound), via a stable thioether linker.[1] This design allows for the targeted delivery of DM1 directly to HER2-overexpressing cancer cells, thereby maximizing efficacy while minimizing systemic toxicity.[2]

Mechanism of Action

The mechanism of action of T-DM1 is a multi-step process that leverages both the properties of the antibody and the cytotoxic payload:

-

Binding to HER2: The trastuzumab component of T-DM1 binds with high affinity to the extracellular domain IV of the HER2 receptor on the surface of tumor cells.[2]

-

Inhibition of HER2 Signaling: Similar to unconjugated trastuzumab, T-DM1 blocks downstream HER2 signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3]

-

Internalization: Upon binding, the T-DM1-HER2 complex is internalized into the cell through receptor-mediated endocytosis.[4]

-

Lysosomal Degradation and Payload Release: The endocytic vesicle containing the complex fuses with a lysosome. Inside the lysosome, the acidic environment and proteolytic enzymes degrade the trastuzumab antibody, leading to the release of the DM1-containing cytotoxic catabolites.[4]

-

Microtubule Inhibition: The released DM1 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[4][5]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the trastuzumab component can also engage immune effector cells, such as natural killer (NK) cells, to mediate ADCC, further contributing to the anti-tumor effect.[3]

Clinical Efficacy and Safety

The efficacy and safety of T-DM1 have been established in several pivotal clinical trials. Below is a summary of key quantitative data from the EMILIA, KATHERINE, and TDM4450g studies.

Efficacy Data from Key Clinical Trials

| Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |

| EMILIA | T-DM1 vs. Lapatinib + Capecitabine | HER2+ metastatic breast cancer previously treated with trastuzumab and a taxane | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months | 43.6% vs. 30.8% |

| KATHERINE | T-DM1 vs. Trastuzumab | HER2+ early breast cancer with residual invasive disease after neoadjuvant therapy | 3-year Invasive Disease-Free Survival (IDFS): 88.3% vs. 77.0% | 7-year OS: 89.1% vs. 84.4% | Not Applicable |

| TDM4450g | T-DM1 vs. Trastuzumab + Docetaxel | Previously untreated HER2+ metastatic breast cancer | 14.2 months vs. 9.2 months | Not reached at time of analysis | 64.2% vs. 58.0% |

Note: Data compiled from multiple sources. Hazard Ratios and Confidence Intervals are not included in this summary table for brevity but are critical for full interpretation of trial results.

Common Adverse Events (Grade ≥3) from Clinical Trials

| Adverse Event | T-DM1 (Pooled Data) | Control Arms (Pooled Data) |

| Thrombocytopenia | 6.6% | Lower incidence |

| Anemia | 3.8% | Lower incidence |

| Elevated ALT | Increased risk (RR 2.67) | Lower incidence |

| Elevated AST | Increased risk (RR 3.76) | Lower incidence |

| Fatigue | 2.0% | Similar incidence |

| Peripheral Neuropathy | Increased risk (RR 8.13) | Lower incidence |

| Hypertension | Increased risk (RR 1.59) | Lower incidence |

Note: This table summarizes the risk of severe adverse events associated with T-DM1 based on a meta-analysis of randomized controlled trials. RR = Relative Risk.[6][7]

Experimental Protocols